L-Histidine

Catalog No.
S529971
CAS No.
71-00-1
M.F
C6H9N3O2
M. Wt
155.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Histidine

Biopharma researchers often struggle with antibody aggregation when using traditional inorganic buffers like phosphate or citrate, leading to increased viscosity and product loss. L-Histidine (CAS 71-00-1) resolves this with its imidazole side chain (pKa ~6.0), acting as a physiological buffer and metal chaperone.

  • Prevents mAb aggregation under thermal stress for high-concentration subcutaneous biologics.
  • Enables strict L-enantiomer-dependent trace metal (Zn²⁺, Cu²⁺) uptake in CHO cell biomanufacturing.
  • Titrant-free pH 6.0 buffer via exact base/HCl blending avoids chloride-induced stainless steel corrosion.

CAS Number

71-00-1

Product Name

L-Histidine

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

InChI

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1

InChI Key

HNDVDQJCIGZPNO-YFKPBYRVSA-N

solubility

Fairly sol in water; insol in alcohol and ether; decomp 251-252 °C; specific optical rotation (c= 2 in 3 moles of HCl): +8.0 deg at 26 °C/D /Monohydrochloride/
SOL IN WATER; DECOMP AT 245 °C (ALSO REPORTED AS 196 °C); SPECIFIC OPTICAL ROTATION (C= 2) +47.6 DEG AT 20 °C/D /L-HISTIDINE DIHYDROCHLORIDE/
Insol in common neutral solvents except water
Insoluble in ethyl ether, acetone; slightly soluble in ethanol
In water, 4.56X10+4 mg/l @ 25 °C
45.6 mg/mL
Soluble in water; Insoluble in ether
Slightly soluble (in ethanol)

Synonyms

Histidine, Histidine, L isomer, Histidine, L-isomer, L-Histidine, L-isomer Histidine

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)N

The exact mass of the compound Histidine is 155.0695 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 45600 mg/l (at 25 °c)0.29 minsol in common neutral solvents except waterinsoluble in ethyl ether, acetone; slightly soluble in ethanolin water, 4.56x10+4 mg/l @ 25 °c45.6 mg/mlsoluble in water; insoluble in etherslightly soluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic. It belongs to the ontological category of polar amino acid zwitterion in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥99%

Package Size

5 g, 25 g, 100 g

L-Histidine is an essential, proteogenic amino acid characterized by an imidazole side chain with a pKa of approximately 6.0, rendering it an exceptional physiological buffer and metal chelator. In industrial and scientific procurement, it is primarily sourced for biopharmaceutical manufacturing, where it serves as a critical excipient for monoclonal antibody (mAb) formulations, and for cell culture media, where it facilitates divalent metal ion transport. Its ability to transition between neutral and positively charged states near physiological pH makes it indispensable for stabilizing protein conformations and preventing aggregation during long-term storage and thermal stress [1].

Research Fit

1
Imidazole-mediated buffering near physiological pH for proton-transfer studies
2
Metal ion coordination (Cu²⁺, Zn²⁺) in purification and structural biology
3
Compendial-grade purity for regulated cell culture and bioprocess workflows

Substituting L-Histidine with generic buffering agents or alternative enantiomers severely compromises downstream performance and processability. In biopharma formulations, traditional inorganic buffers like phosphate or citrate fail to provide the necessary repulsive protein-protein interactions, leading to increased mAb aggregation and viscosity [1]. Furthermore, substituting the L-isomer with D-Histidine in cell culture media completely abolishes targeted divalent metal uptake, as cellular amino acid transporters strictly recognize the L-enantiomer complex [2]. Finally, replacing L-Histidine base entirely with its hydrochloride salt (L-Histidine HCl) without careful stoichiometric balancing introduces excess chloride ions, which can shift osmolality and induce corrosion in stainless steel bioreactors [3].

Substitution Risk

D-Histidine
Metabolized much more slowly in biological systems; chiral selectivity may shift metabolic study outcomes
L-Histidinol / Histamine
Act as enzyme inhibitors rather than substrates; functional effect may oppose activation-dependent pathways
Blocked α-amino derivatives
Reduced IMAC retention; substitution may compromise purification and metal-affinity workflows

Monoclonal Antibody (mAb) Stabilization and Aggregation Prevention

When formulating monoclonal antibodies, the choice of buffer directly impacts protein-protein interactions and long-term stability. Experimental solubility and light-scattering measurements demonstrate that L-Histidine buffer at pH 6.0 provides superior stability against aggregation compared to citrate or phosphate buffers. Specifically, size-exclusion chromatography shows that L-Histidine impedes monomer loss even under elevated thermal stress (40 °C and 57 °C), maintaining a repulsive mAb-mAb interaction that generic inorganic buffers fail to replicate [1].

Evidence DimensionmAb monomer loss and aggregation under thermal stress
Target Compound DataImpedes monomer loss at 40 °C and 57 °C
Comparator Or BaselineCitrate/Phosphate buffers (promote aggregation)
Quantified DifferenceMaintains repulsive mAb-mAb interactions, significantly reducing aggregation rates compared to inorganic baselines
ConditionsIgG1/IgG4 mAb formulations, pH 4.5–6.5

Selecting L-Histidine over traditional inorganic buffers is critical for biopharma procurement to ensure the shelf-life and non-immunogenicity of high-value biologic therapeutics.

Metabolic competence
Direct head-to-head
L-His: rapid metabolism
D-His: very slow metabolism
Reported chiral selectivity in induced microbial system
Data to verify in specific fermentation models

Precise pH Control and Chloride Minimization via Salt-Base Co-formulation

In industrial buffer preparation, achieving a precise pH of 6.0 without introducing excess counterions is a major processability advantage. By utilizing a specific stoichiometric ratio of L-Histidine free base (e.g., 4.8 mM) and L-Histidine monohydrochloride (e.g., 5.2 mM), manufacturers can achieve a highly stable 10 mM buffer at exactly pH 6.0. This eliminates the need to titrate a pure L-Histidine HCl solution with sodium hydroxide or a pure L-Histidine base solution with hydrochloric acid, thereby tightly controlling chloride ion concentration and preventing osmolality shifts or equipment corrosion[1].

Evidence DimensionChloride ion concentration and titration requirement for pH 6.0 buffer
Target Compound DataCo-formulation achieves exact pH 6.0 natively without external titrants
Comparator Or BaselinePure L-Histidine HCl requires NaOH titration, increasing chloride/sodium load
Quantified DifferenceEliminates external titrant addition, minimizing total chloride load to exactly 5.2 mM per 10 mM buffer
Conditions10 mM total histidine buffer preparation for biologic formulations

Procuring both the base and HCl salt forms allows manufacturers to natively hit target pH values, streamlining large-scale buffer prep and protecting stainless steel infrastructure.

hNMT modulation
Direct head-to-head
L-His: increased Vmax
L-Histidinol IC₅₀ 18 mM, Histamine IC₅₀ 1.5 mM (inhibition)
Opposing functional effects in N-myristoylation assay
In vitro enzymatic assay context

Enantiomer-Specific Divalent Metal Uptake in Cell Culture

The biological activity of histidine in cell culture media is strictly stereospecific, particularly regarding its role as a metal ion chaperone. In human erythroleukaemic (HEL) cell models, L-Histidine actively stimulates the cellular uptake of divalent metals like zinc in a saturable manner. At a concentration of 1 mM, L-Histidine significantly enhances zinc uptake (reaching approximately 5 µmoles per 10^13 cells), whereas D-Histidine merely chelates the metal in the extracellular space and fails to stimulate any significant uptake over baseline [1].

Evidence DimensionZinc (65Zn) cellular uptake stimulation
Target Compound DataZn uptake of ~5 µmoles/10^13 cells
Comparator Or BaselineD-Histidine (no significant uptake over baseline)
Quantified DifferenceL-isomer drives saturable active transport; D-isomer only causes extracellular chelation
ConditionsHEL cell line incubation with 15 µM 65Zn and 1 mM histidine

For cell culture media formulation, procuring the exact L-enantiomer is non-negotiable to ensure trace metal bioavailability and subsequent cell productivity.

Genotoxicity enhancement
Direct head-to-head
L-His ~8×; D-His ~2×; DL-His ~5× (50 µM)
Reported isomer-dependent clastogenic response
Human embryonic fibroblast model; H₂O₂ co-administration

Superior Transition Metal Chelation vs. Standard Amino Acids

L-Histidine exhibits exceptionally high affinity for transition metals compared to simpler amino acids, driven by its tridentate coordination involving the imidazole nitrogen, amino nitrogen, and carboxylate oxygen. Potentiometric studies establish that the stability constant (log β1100) for the Copper(II)-L-Histidine complex is approximately 18.10. In contrast, the bidentate Copper(II)-Glycine complex yields a log β1100 of only 14.98. This three-order-of-magnitude difference in thermodynamic stability makes L-Histidine a vastly superior chelator [1].

Evidence DimensionThermodynamic stability constant (log β1100) for Cu(II) complexation
Target Compound Datalog β1100 = 18.10
Comparator Or BaselineGlycine (log β1100 = 14.98)
Quantified DifferenceL-Histidine binding is >1000-fold stronger (3.12 log units higher)
ConditionsAqueous solution, 25 °C, I = 0.10 M KCl

This massive advantage in chelation stability justifies the use of L-Histidine over cheaper amino acids in immobilized metal affinity chromatography (IMAC) and metal-dependent API synthesis.

IMAC retention
Direct head-to-head
Free α-amino: maximal retention
Blocked: 5–10× reduction
α-amino group critical for Ni²⁺-IMAC binding
Ni²⁺-loaded support at pH 8.5
Antioxidant mechanism
Direct head-to-head
Histidine: radical scavenging
Imidazole: metal chelation
Distinct antioxidant roles across moieties
TBARS and radical-scavenging assays
Compendial purity
Class-level
Assay 98.5–101.5%; impurities ≤0.5% individual, ≤2.0% total
Specification review for regulated procurement
USP/EP monographs; chromatographic purity

Monoclonal Antibody (mAb) Formulation

Directly downstream of its ability to prevent monomer loss and aggregation under thermal stress, L-Histidine is the premier buffer choice for high-concentration subcutaneous and intravenous biologic therapeutics [1].

Large-Scale Bioreactor Buffer Systems

Leveraging the exact stoichiometric blending of L-Histidine base and its HCl salt allows for titrant-free pH 6.0 buffer preparation, optimizing processability and protecting stainless steel equipment from chloride pitting [2].

Advanced Cell Culture Media

Because of its strict enantiomeric capability to chaperone essential trace metals (like zinc and copper) into cells, L-Histidine is a mandatory component in chemically defined media for CHO cell biomanufacturing [3].

Immobilized Metal Affinity Chromatography (IMAC)

Capitalizing on its exceptionally high log β stability constants for transition metals (Ni, Cu, Zn), L-Histidine is used both as a resin ligand and as a highly effective elution agent in recombinant protein purification workflows [4].

Application Fit

Application
Selection Property
Validation Focus
Ni²⁺-IMAC protein purification
Free α-amino and imidazole groups for metal coordination
IMAC retention with unmodified L-His; blocked-group analog interference
Biopharmaceutical cell culture media
L-isomer identity and compendial purity (USP/EP)
Cell growth support and impurity control in chemically defined media
N-myristoyltransferase research
Vmax enhancement of hNMT (activation)
Distinguish activation from inhibition shown by L-histidinol/histamine
Genetic toxicology studies
Isomer-specific clastogenic enhancement profile
Chromosomal aberration assay reproducibility with L-His vs. racemic or D-His

Physical Description

Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS]
Solid
White crystals or crystalline powder; odourless

Color/Form

Needles or plates
COLORLESS

XLogP3

-3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

155.069476538 Da

Monoisotopic Mass

155.069476538 Da

Heavy Atom Count

11

Taste

Sweet

LogP

-3.32
-3.32 (LogP)
log Kow= -3.32

Appearance

Solid powder

Melting Point

287 °C (decomp)
MP: 80 °C; anhydrous, mp: 140 °C /monohydrate/
287 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4QD397987E

Related CAS

26062-48-6

GHS Hazard Statements

Aggregated GHS information provided by 332 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 126 of 332 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 206 of 332 companies with hazard statement code(s):;
H302+H332 (74.76%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (25.24%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (25.24%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

The actions of supplemental L-histidine are entirely unclear. It may have some immunomodulatory as well as antioxidant activity. L-histidine may be indicated for use in some with rheumatoid arthritis. It is not indicated for treatment of anemia or uremia or for lowering serum cholesterol.

Pharmacology

Is found abundantly in hemoglobin; has been used in the treatment of rheumatoid arthritis, allergic diseases, ulcers and anemia. A deficiency can cause poor hearing.
Histidine is a semi-essential amino acid (children should obtain it from food) needed in humans for growth and tissue repair, Histidine is important for maintenance of myelin sheaths that protect nerve cells and is metabolized to the neurotransmitter histamine. Histamines play many roles in immunity, gastric secretion, and sexual functions. Histidine is also required for blood cell manufacture and protects tissues against damage caused by radiation and heavy metals. (NCI04)

Mechanism of Action

Since the actions of supplemental L-histidine are unclear, any postulated mechanism is entirely speculative. However, some facts are known about L-histidine and some of its metabolites, such as histamine and trans-urocanic acid, which suggest that supplemental L-histidine may one day be shown to have immunomodulatory and/or antioxidant activities. Low free histidine has been found in the serum of some rheumatoid arthritis patients. Serum concentrations of other amino acids have been found to be normal in these patients. L-histidine is an excellent chelating agent for such metals as copper, iron and zinc. Copper and iron participate in a reaction (Fenton reaction) that generates potent reactive oxygen species that could be destructive to tissues, including joints. L-histidine is the obligate precursor of histamine, which is produced via the decarboxylation of the amino acid. In experimental animals, tissue histamine levels increase as the amount of dietary L-histidine increases. It is likely that this would be the case in humans as well. Histamine is known to possess immunomodulatory and antioxidant activity. Suppressor T cells have H2 receptors, and histamine activates them. Promotion of suppressor T cell activity could be beneficial in rheumatoid arthritis. Further, histamine has been shown to down-regulate the production of reactive oxygen species in phagocytic cells, such as monocytes, by binding to the H2 receptors on these cells. Decreased reactive oxygen species production by phagocytes could play antioxidant, anti-inflammatory and immunomodulatory roles in such diseases as rheumatoid arthritis. This latter mechanism is the rationale for the use of histamine itself in several clinical trials studying histamine for the treatment of certain types of cancer and viral diseases. In these trials, down-regulation by histamine of reactive oxygen species formation appears to inhibit the suppression of natural killer (NK) cells and cytotoxic T lymphocytes, allowing these cells to be more effective in attacking cancer cells and virally infected cells.

Vapor Pressure

0.00000001 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

71-00-1

Absorption Distribution and Excretion

Absorbed from the small intestine via an active transport mechanism requiring the presence of sodium.
ESSENTIAL AMINO ACIDS ARE TRANSFERRED TO FETUS AGAINST A CONCN GRADIENT &, IN THE CASE OF HISTIDINE, NATURAL L-ISOMER HAS BEEN SHOWN TO CROSS SEVERAL TIMES AS FAST AS THE D-ISOMER.

Metabolism Metabolites

PRODUCT OF OXIDATIVE DEAMINATION OR TRANSAMINATION OF L-HISTIDINE IS BETA-IMIDAZOLEPYRUVIC ACID; & PRODUCT OF DECARBOXYLATION IS HISTAMINE. HISTAMINE ENTERS OTHER PATHWAYS TO YIELD FURTHER METABOLIC PRODUCTS. /FROM TABLE/

Associated Chemicals

Histidine (d);351-50-8
Histidine (dl);4998-57-6

Wikipedia

Histidine

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Skin conditioning; Antistatic; Humectant

Methods of Manufacturing

ISOLATED FROM BLOOD CORPUSCLES BY METHOD OF ELECTRICAL TRANSPORT... BY PRECIPITATION WITH MERCURIC CHLORIDE... CONVENIENT LAB PROCEDURES: FOSTER, SHEMIN, ORG SYN COLL VOL II, 330 (1943). SYNTHESIS BY CONDENSING 4-CHLOROMETHYLGLYOXALINE WITH ETHYLCHLOROMALONATE: PYMAN, J CHEM SOC 99, 668, 1386 (1911)...
...BY CONDENSING GLYOXALINE FORMALDEHYDE WITH HIPPURIC ACID: PYMAN, J CHEM SOC 109, 186 (1916).
From blood corpuscles, organic synthesis

General Manufacturing Information

L-Histidine: ACTIVE
Histidine: ACTIVE

Analytic Laboratory Methods

A SIMPLE & RAPID METHOD FOR SIMULTANEOUS DETERMINATION OF HISTAMINE & HISTIDINE IN FISH SAMPLES IS DESCRIBED. THE METHOD ENTAILS PAPER CHROMATOGRAPHY & IS SENSITIVE FROM 0.5 MUG TO AT LEAST 30 MUG.
MICROBIOLOGICAL ASSAY METHODS FOR HISTIDINE IN MATERIALS CONTAINING FREE FORM IN ABSENCE OF APPRECIABLE AMT OF PROTEIN.
CERTAIN BACTERIA, GROWN UNDER SUITABLE CONDITIONS, PRODUCE SPECIFIC L-AMINO ACID DECARBOXYLASE. CO2 PRODUCED BY THESE ENZYMES CAN BE MEASURED MANOMETRICALLY. CO2 PRODUCED DURING DECARBOXYLATION OF L-HISTIDINE TO YIELD HISTAMINE IS DETERMINED IN A WARBURG MANOMETER & IS A MEASURE OF THE AMINO ACID CONTENT IN THE SAMPLE.

Clinical Laboratory Methods

L-HISTIDINE IS DETERMINED IN PLASMA & URINE BY COLORIMETRIC METHOD WITH FLUORODINITROBENZENE WHICH IS SUBSEQUENTLY DETERMINED SPECTROPHOTOMETRICALLY AT 400 NM.

Interactions

WARFARIN ALONE AT 5 MG/KG OF BAIT KILLED 37% OF ROOF RATS, BUT WHEN IN COMBINATION WITH L-HISTIDINE (40 MG/KG BAIT), ACTIVATED CLAY, CHARCOAL, & CARBON (10 G/KG BAIT) IT CAUSED, RESPECTIVELY, 100, 88, 75, & 63% MORTALITY OF RATS.
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